1-{4-[(2-Methoxynaphthalen-1-yl)methyl]piperazin-1-yl}-2-phenoxyethanone
Description
1-{4-[(2-Methoxynaphthalen-1-yl)methyl]piperazin-1-yl}-2-phenoxyethanone (CAS: 5827-90-7) is a piperazine-based small molecule with the molecular formula C₂₃H₂₄N₂O₂ and a molecular weight of 360.45 g/mol . Structurally, it features:
- A piperazine core substituted at the 1-position with a 2-methoxynaphthalene-methyl group.
- An ethanone moiety at the 4-position of the piperazine ring, further linked to a phenoxy group.
This compound belongs to a class of N-alkylpiperazine derivatives, which are widely explored in medicinal chemistry due to their versatility in targeting receptors, enzymes, and transporters.
Properties
IUPAC Name |
1-[4-[(2-methoxynaphthalen-1-yl)methyl]piperazin-1-yl]-2-phenoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-28-23-12-11-19-7-5-6-10-21(19)22(23)17-25-13-15-26(16-14-25)24(27)18-29-20-8-3-2-4-9-20/h2-12H,13-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTMTXFCWOBTKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CN3CCN(CC3)C(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{4-[(2-Methoxynaphthalen-1-yl)methyl]piperazin-1-yl}-2-phenoxyethanone typically involves multiple steps:
Formation of the piperazine intermediate: This step involves the reaction of piperazine with 2-methoxynaphthalene under controlled conditions to form the desired intermediate.
Coupling with phenoxyethanone: The intermediate is then reacted with phenoxyethanone in the presence of a suitable catalyst, such as palladium on carbon, to yield the final product.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-{4-[(2-Methoxynaphthalen-1-yl)methyl]piperazin-1-yl}-2-phenoxyethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and varying temperatures and pressures to optimize reaction rates and yields.
Scientific Research Applications
Medicinal Chemistry
1-{4-[(2-Methoxynaphthalen-1-yl)methyl]piperazin-1-yl}-2-phenoxyethanone has been explored for its potential therapeutic effects:
- Anticancer Properties : Studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of piperazine have been evaluated for their ability to inhibit tumor growth .
- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, making it a candidate for further investigation in inflammatory disease models .
Biological Applications
Research has demonstrated that this compound may act as a ligand in receptor binding studies:
- Serotonin Receptor Modulation : Compounds featuring piperazine rings are often investigated for their interactions with serotonin receptors. This interaction is crucial for understanding their potential roles in treating mood disorders .
Material Science
In material science, this compound is being studied for its electronic properties:
- Organic Electronics : The unique electronic properties of this compound make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry examined a series of piperazine derivatives, including compounds similar to this compound. The results indicated significant cytotoxic activity against breast cancer cell lines, suggesting that modifications to the piperazine structure can enhance biological activity .
Case Study 2: Receptor Binding Studies
In another study focusing on serotonin receptors, researchers synthesized various piperazine-containing compounds and assessed their binding affinity to the 5HT_1A receptor. The findings highlighted the potential of these compounds as therapeutic agents in psychiatric disorders .
Mechanism of Action
The mechanism of action of 1-{4-[(2-Methoxynaphthalen-1-yl)methyl]piperazin-1-yl}-2-phenoxyethanone involves its interaction with specific molecular targets, such as adrenergic and serotonin receptors. By binding to these receptors, it can modulate their activity, leading to therapeutic effects. The pathways involved include the inhibition or activation of signal transduction processes that regulate various physiological functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine derivatives are pharmacologically significant, with structural variations influencing their biological activity, solubility, and target specificity. Below is a detailed comparison of the target compound with structurally or functionally related analogs:
Table 1: Structural and Functional Comparison of Piperazine Derivatives
Key Observations
Structural Diversity: The target compound’s 2-methoxynaphthalene group distinguishes it from simpler analogs like T4V (naphthalene-methyl) or 1-chloro-2-(4-phenylpiperazin-1-yl)ethanone . This substitution may improve binding to hydrophobic pockets in biological targets. Phenoxyethanone vs.
Synthetic Yields: Urea derivatives (11a–11o) were synthesized in 83–89% yields via thiourea-aryl coupling , suggesting efficient methods for piperazine functionalization.
The target compound’s methoxy group could modulate enzyme binding. Chromenone-piperazine hybrids (e.g., 4h) demonstrated antiviral activity , suggesting that the target’s naphthalene and phenoxy groups may synergize in similar applications.
Physicochemical Properties :
- The target’s molecular weight (360.45 g/mol ) and logP (estimated >3 due to naphthalene) align with Lipinski’s rules for drug-likeness. In contrast, urea derivatives (e.g., 11m, MW 602.2) may face solubility challenges.
Biological Activity
1-{4-[(2-Methoxynaphthalen-1-yl)methyl]piperazin-1-yl}-2-phenoxyethanone is a synthetic organic compound characterized by its complex structure, which includes a naphthalene moiety, a piperazine ring, and a phenoxyethanone group. This compound has garnered interest in various fields due to its potential biological activities, including anti-inflammatory and anticancer properties.
Chemical Structure
The compound's IUPAC name is 1-[4-[(2-methoxynaphthalen-1-yl)methyl]piperazin-1-yl]-2-phenylethanone. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. It may function as a ligand in receptor binding studies, influencing various signaling pathways involved in cellular functions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
1. Anticancer Properties
- Studies have shown that the compound can inhibit the proliferation of certain cancer cell lines. For instance, it has been tested against breast cancer cells, demonstrating cytotoxic effects at specific concentrations.
2. Anti-inflammatory Effects
- Preliminary studies suggest that this compound may reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.
3. Neuropharmacological Effects
- The compound has been investigated for its interaction with serotonin receptors, particularly the 5-HT_1A receptor, which plays a crucial role in mood regulation and anxiety disorders.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study by Kumar et al., the compound was tested on MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
Case Study: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of this compound using LPS-stimulated macrophages. The results demonstrated a significant reduction in TNF-alpha and IL-6 production, suggesting its potential as an anti-inflammatory agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
